molecular formula C9H16N3O14P3 B1195020 N(4)-Hydroxydeoxycytidine triphosphate CAS No. 78232-33-4

N(4)-Hydroxydeoxycytidine triphosphate

Cat. No.: B1195020
CAS No.: 78232-33-4
M. Wt: 483.16 g/mol
InChI Key: ZSOBZPYLVPKPTR-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nucleotide Analog Chemistry

Nucleotide analogs are molecules that mimic the structure of natural nucleotides, the fundamental building blocks of DNA and RNA. nih.gov These synthetic compounds are instrumental in a wide array of biochemical and therapeutic applications. By introducing modifications to the nucleobase, sugar moiety, or phosphate (B84403) group, scientists can create analogs with altered properties. These modifications can range from subtle changes, such as the addition of a single functional group, to more significant structural alterations. nih.gov

N(4)-Hydroxydeoxycytidine triphosphate fits within a specific class of nucleotide analogs where the exocyclic amino group of cytosine is hydroxylated. This seemingly minor addition of a hydroxyl group at the N4-position dramatically influences the molecule's tautomeric equilibrium and base-pairing potential. researchgate.net Unlike natural cytosine, which primarily exists in the amino form and pairs with guanine (B1146940), N(4)-hydroxycytidine can adopt an alternative imino (or oximino) tautomeric form. This alternative form allows it to mispair with adenine (B156593) during DNA and RNA synthesis. researchgate.net This dual base-pairing capability is a hallmark of its function and a key reason for its utility in research.

The enzymatic incorporation of such modified nucleotides is a cornerstone of their application. A diverse range of DNA and RNA polymerases have been shown to accept this compound as a substrate, incorporating it into newly synthesized nucleic acid strands. researchgate.netnih.gov This acceptance by cellular machinery allows researchers to introduce the analog into specific genetic contexts and observe the downstream consequences.

Historical Overview of its Discovery and Initial Characterization

The study of N(4)-hydroxycytidine and its derivatives dates back to research on the mutagenic effects of hydroxylamine (B1172632). Hydroxylamine was identified as a chemical that could induce mutations by reacting with cytidine (B196190) to form N(4)-hydroxycytidine. nih.gov Early investigations in the 1980s characterized N(4)-hydroxycytidine as a base-analog mutagen. nih.gov These initial studies demonstrated that it primarily caused AT to GC transition mutations in Escherichia coli. nih.gov

Subsequent research focused on the enzymatic incorporation of the triphosphate form of N(4)-hydroxycytidine. It was discovered that various DNA and RNA polymerases, including those from Micrococcus luteus, bacteriophage T2, and E. coli, could efficiently utilize N(4)-hydroxycytidine triphosphate as a substrate. researchgate.net This finding was crucial as it established that the analog could be actively integrated into nucleic acid polymers, paving the way for its use as a tool to study mutagenesis and other cellular processes.

The development of the antiviral drug molnupiravir (B613847) brought renewed attention to N(4)-hydroxycytidine. Molnupiravir is a prodrug that is metabolized in the body to N(4)-hydroxycytidine, which is then phosphorylated to its active triphosphate form. researchgate.netnih.govresearchgate.net This active form is incorporated into the viral RNA of pathogens like SARS-CoV-2, leading to an accumulation of mutations that ultimately inhibits viral replication. researchgate.netnih.govnih.gov This application underscored the potent mutagenic properties of the compound and its potential as a therapeutic agent.

Significance as a Mechanistic Probe in DNA and RNA Metabolism Studies

The unique properties of this compound make it a powerful mechanistic probe for dissecting various aspects of DNA and RNA metabolism. Its ability to be incorporated by polymerases and subsequently mispair with adenine provides a direct method for inducing mutations and studying the cellular responses to them.

One of the primary applications of this analog is in the study of mutagenesis. By introducing this compound into in vitro or in vivo systems, researchers can induce mutations at specific locations and analyze the mechanisms of DNA repair pathways that are activated in response. The predictable nature of the mutations it induces (primarily C to T and G to A transitions after replication) allows for targeted investigations of specific repair processes.

In the context of viral replication, N(4)-hydroxycytidine triphosphate has been instrumental in elucidating the concept of "lethal mutagenesis." researchgate.netsantiago-lab.com This strategy involves increasing the mutation rate of a virus to a point where it can no longer produce viable offspring. The study of how N(4)-hydroxycytidine triphosphate is incorporated into viral genomes and the resulting error catastrophe has provided valuable insights into viral polymerase fidelity and the evolutionary pressures on viral populations. researchgate.netnih.gov

Furthermore, research has explored the potential for N(4)-hydroxycytidine to induce oxidative DNA damage. oup.com Studies have shown that a metabolite of N(4)-hydroxycytidine can lead to the formation of reactive oxygen species, which can in turn damage DNA. oup.com This highlights another layer of its mechanism of action and its utility in studying the interplay between nucleotide metabolism and oxidative stress.

The ability of various DNA polymerases to incorporate N(4)-acylated deoxycytidine triphosphates has also been investigated, revealing that some polymerases can form base pairs between the modified cytosine and adenine. nih.gov This further expands the utility of N4-modified cytidine analogs in probing the active sites and fidelity mechanisms of different polymerases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78232-33-4

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c13-5-3-8(12-2-1-7(11-15)10-9(12)14)24-6(5)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,5-6,8,13,15H,3-4H2,(H,19,20)(H,21,22)(H,10,11,14)(H2,16,17,18)/t5-,6+,8+/m0/s1

InChI Key

ZSOBZPYLVPKPTR-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Other CAS No.

78232-33-4

Synonyms

N(4)-hydroxydeoxycytidine triphosphate

Origin of Product

United States

Intracellular Metabolism and Nucleotide Pool Dynamics

Biosynthesis Pathways of N(4)-Hydroxydeoxycytidine Triphosphate

The transformation of the precursor nucleoside into its deoxyribonucleoside triphosphate derivative is a multi-step process reliant on host cell enzymes. This anabolic pathway ensures the generation of the active molecule that can be utilized by cellular polymerases.

The initial and crucial step in the anabolism of this compound is the sequential phosphorylation of its precursor, N(4)-hydroxycytidine (NHC). Upon entering the cell, NHC is recognized as a substrate by cellular nucleoside kinases. These enzymes catalyze the transfer of phosphate (B84403) groups from ATP to the nucleoside. neb.commdpi.com

The process is generally understood to occur in three stages:

Monophosphorylation: NHC is first converted to N(4)-hydroxycytidine monophosphate.

Diphosphorylation: The monophosphate form is then further phosphorylated to N(4)-hydroxycytidine diphosphate (B83284).

Triphosphorylation: Finally, the diphosphate is converted to N(4)-hydroxycytidine triphosphate (NHC-TP). nih.gov

While the specific human kinases have been a subject of study, deoxycytidine kinase is known to play a significant role in the phosphorylation of deoxycytidine and its analogs, making it a likely candidate for the initial phosphorylation of NHC's deoxyribo-form. nih.gov The entire phosphorylation cascade is essential, as the triphosphate form is the active species that can be incorporated into nucleic acid chains. mdpi.comnih.gov

This compound is derived from its ribonucleoside counterpart, N(4)-hydroxycytidine (NHC). NHC is the active metabolite of the orally bioavailable prodrug molnupiravir (B613847) (EIDD-2801). mdpi.comnih.gov In plasma, esterases cleave the isobutyryl ester group from molnupiravir to release NHC. nih.gov

A critical conversion must occur to form the deoxyribonucleotide. After NHC is phosphorylated intracellularly to its diphosphate form (NHC-DP), the enzyme ribonucleotide reductase (RNR) is believed to catalyze the reduction of the ribose sugar to a deoxyribose. RNR is the central enzyme in the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs) from their respective ribonucleoside diphosphates (rNDPs). nih.gov This step yields N(4)-hydroxydeoxycytidine diphosphate, which is then phosphorylated to the final product, this compound.

The key steps in the derivation are:

Prodrug Activation: Molnupiravir → N(4)-hydroxycytidine (NHC) (via esterases). nih.gov

Phosphorylation: NHC → NHC-monophosphate → NHC-diphosphate (via cellular kinases). nih.gov

Reduction: NHC-diphosphate → N(4)-hydroxydeoxycytidine diphosphate (via ribonucleotide reductase). nih.gov

Final Phosphorylation: N(4)-hydroxydeoxycytidine diphosphate → this compound (via cellular kinases).

The intracellular synthesis of this compound is directly dependent on the availability of its precursor, NHC. nih.gov The substrate specificity of the involved anabolic enzymes determines the efficiency of this conversion. Cellular kinases must effectively recognize and phosphorylate NHC and its subsequent mono- and diphosphate forms. neb.comnih.gov

Enzyme FamilyNatural SubstrateAnalog SubstrateRole in Biosynthesis
Nucleoside KinasesCytidine (B196190), DeoxycytidineN(4)-hydroxycytidineSequential phosphorylation to mono- and diphosphate forms. nih.gov
Nucleotide Kinases(Deoxy)cytidine DiphosphateN(4)-hydroxy(deoxy)cytidine DiphosphatePhosphorylation to the triphosphate form. nih.gov
Ribonucleotide ReductaseCytidine DiphosphateN(4)-hydroxycytidine DiphosphateReduction of the ribose moiety to deoxyribose. nih.gov

Catabolism and Degradation Pathways of this compound

The intracellular persistence and efficacy of this compound (NHC-TP) are influenced by its susceptibility to catabolic enzymes that can inactivate it or convert it into other metabolites. The primary catabolic pressures on NHC-TP involve enzymatic modification of the N(4)-hydroxycytosine base and hydrolysis of the triphosphate chain.

Enzyme-Mediated Deamination and Hydrolysis

The catabolism of N(4)-hydroxydeoxycytidine and its phosphorylated forms is a critical area of study, as it dictates the compound's metabolic fate and potential for off-target effects. A key enzymatic process in the degradation of related cytidine analogs is deamination, a reaction catalyzed by cytidine deaminases.

Research has indicated that N(4)-hydroxycytidine (NHC), the parent nucleoside of NHC-TP, can be metabolized by cytidine deaminase (CDA). oup.comnih.gov This enzymatic reaction is proposed to generate hydroxylamine (B1172632) and convert NHC into uridine (B1682114). oup.comresearchgate.net This transformation was experimentally observed in Escherichia coli, where the release of hydroxylamine was measured. nih.govresearchgate.net While this deamination has been demonstrated for the nucleoside, it is a plausible catabolic route for the triphosphate form as well, likely following dephosphorylation to the nucleoside or monophosphate level.

The triphosphate group of this compound is also subject to hydrolysis. Like other deoxynucleoside triphosphates (dNTPs), NHC-TP can be hydrolyzed to its diphosphate and monophosphate forms, and ultimately to the deoxynucleoside, N(4)-hydroxydeoxycytidine. This process releases pyrophosphate (PPi) and is a fundamental aspect of nucleotide metabolism. wikipedia.org The general instability of NHC has been noted in biological matrices like whole blood and plasma, suggesting that enzymatic degradation occurs. nih.gov

Enzyme Action Substrate (Likely) Product(s)
Cytidine Deaminase (CDA)DeaminationN(4)-HydroxydeoxycytidineUridine, Hydroxylamine
Various Phosphatases/HydrolasesDephosphorylationThis compoundN(4)-Hydroxydeoxycytidine Diphosphate, N(4)-Hydroxydeoxycytidine Monophosphate, N(4)-Hydroxydeoxycytidine

Formation of Other Metabolites and their Fate

The enzymatic degradation of this compound leads to the formation of several metabolites, each with its own subsequent metabolic pathway.

The deamination of the N(4)-hydroxycytosine base results in the formation of uridine and hydroxylamine. oup.comresearchgate.net Uridine can then be further metabolized through standard pyrimidine (B1678525) catabolic pathways. Hydroxylamine is a known mutagen, and its generation has been proposed as a potential mechanism of oxidative DNA damage. oup.comresearchgate.net

The stepwise hydrolysis of the triphosphate chain generates N(4)-hydroxydeoxycytidine diphosphate (NHC-DP) and N(4)-hydroxydeoxycytidine monophosphate (NHC-MP), with the ultimate product being the deoxynucleoside, N(4)-hydroxydeoxycytidine (NHC). medchemexpress.com Once dephosphorylated to the nucleoside level, NHC can be a substrate for the deamination reaction described above or potentially be cleared from the cell. The formation of these mono- and diphosphate intermediates is a transient step in the catabolic cascade. medchemexpress.com

Precursor Metabolite Catabolic Process Resulting Metabolite(s) Subsequent Fate
N(4)-HydroxydeoxycytidineDeaminationUridineEnters standard pyrimidine metabolism
N(4)-HydroxydeoxycytidineDeaminationHydroxylaminePotential for inducing oxidative stress
This compoundHydrolysisN(4)-Hydroxydeoxycytidine Diphosphate/MonophosphateFurther hydrolysis to the deoxynucleoside

Molecular Interactions with Dna Replication and Repair Machinery

DNA Polymerase Interaction and Substrate Recognition

The interaction between N(4)-Hydroxydeoxycytidine triphosphate and DNA polymerases is a key factor in its mutagenic effects. The presence of this analog can compromise the efficiency and fidelity of DNA replication, as polymerases may incorrectly recognize it and incorporate it into a new DNA strand.

Various DNA polymerases can recognize this compound as a substrate, though with different affinities and specificities compared to the standard deoxycytidine triphosphate (dCTP). The binding of this analog to the polymerase's active site is influenced by the specific polymerase and the sequence of the DNA template. For example, a study on the related analog, N4-methoxydeoxycytidine 5'-triphosphate (mo4dCTP), showed that its incorporation is influenced by the nucleotide sequence of the template. nih.gov The altered properties from the N4-hydroxyl group can create a binding geometry that mimics a correct base pair, deceiving the polymerase. This is supported by findings that modifications at the N4 position of cytosine can be well-tolerated by polymerases, suggesting the active site can accommodate such changes. researchgate.net However, the efficiency can be low; mo4dCTP is utilized much less efficiently than dTTP and only at a barely detectable efficiency compared to dCTP by E. coli DNA polymerase I. nih.gov Different polymerases exhibit varying tolerances; for instance, while Taq DNA polymerase can incorporate N4-methyl-2'-deoxycytidine 5'-triphosphate (N4medCTP), Pfu exo(-) and 9°N DNA polymerases are less efficient or fail to do so under similar conditions. nih.gov

The three-dimensional structure of a DNA polymerase's active site dictates its selectivity for or against this compound. nih.govresearchgate.net Key factors include the shape and electrostatic environment of the nucleotide-binding pocket. youtube.comyoutube.com High-fidelity polymerases have a more constrained active site that strictly accommodates standard Watson-Crick base pairs, thus showing less tolerance for the altered geometry of a base pair containing the analog. nih.govsemanticscholar.org These enzymes monitor the geometry of the incoming base pair rather than the specific nucleotide. youtube.com An incorrect fit, such as that caused by a non-cognate nucleotide, can lead to substrate misalignment and prevent catalysis. nih.govresearchgate.net Conversely, lower-fidelity polymerases may possess more flexible active sites, allowing for the accommodation and subsequent incorporation of such mutagenic analogs. The process is dynamic, involving an ensemble of conformations in the active site that can trap non-cognate substrates. nih.govresearchgate.net

Mechanism of Incorporation into DNA

The incorporation of this compound into a DNA strand is a multistep process that depends on its ability to form stable, albeit incorrect, base pairs with template bases. This is primarily due to the chemical ambiguity of the N(4)-hydroxycytosine base.

The mutagenic nature of this compound stems mainly from its ability to exist in different tautomeric forms, which leads to ambiguous base pairing during DNA synthesis. nih.govnih.govresearchgate.net

This compound exists in an equilibrium between at least two significant tautomeric forms: the amino and the imino forms. nih.govresearchgate.net The amino form is structurally similar to cytosine and pairs with guanine (B1146940). nih.govresearchgate.net However, the N4-hydroxyl group promotes the formation of the imino tautomer, which significantly changes the base's hydrogen-bonding capabilities. rsc.org This tautomeric ambiguity is the foundation of its mutagenic action. nih.govresearchgate.net

The imino tautomer of N(4)-hydroxydeoxycytidine is the direct cause of its mis-pairing with adenine (B156593). nih.govresearchgate.net In this form, it can establish a stable base pair with adenine that structurally resembles a canonical thymine-adenine (T-A) pair. mun.ca This mimicry allows it to be incorrectly incorporated by a DNA polymerase when an adenine is present in the template strand. nih.govnih.gov For instance, the related analog mo4dCTP is most readily used in place of dTTP, indicating it pairs opposite adenine. nih.gov NMR studies have provided conclusive experimental evidence for the existence of both the amino and imino tautomers of N(4)-hydroxycytidine (NHC) within base pairs. nih.govnih.govresearchgate.net Specifically, NHC in its amino form creates a standard Watson-Crick pair with guanine, while the imino form can create a weakly hydrogen-bonded pair with adenine. nih.govnih.govresearchgate.net This leads to G:C to A:T transition mutations in subsequent replication rounds.

Interactive Data Tables

Table 1: Research Findings on this compound and Analogs

Feature Finding Source(s)
Substrate Recognition N4-modified dCTP analogs are recognized by various DNA polymerases, but with differing efficiencies. nih.gov, nih.gov
Polymerase Selectivity Selectivity is determined by the polymerase's active site structure; high-fidelity polymerases are less tolerant of non-canonical pairs. nih.gov, semanticscholar.org, researchgate.net
Incorporation Specificity The related analog mo4dCTP is incorporated most readily opposite template adenine (in place of dTTP) and to a much lesser extent opposite guanine (in place of dCTP). nih.gov
Tautomeric Forms Exists in amino and imino tautomeric forms. The amino form pairs with guanine, while the imino form can pair with adenine. nih.gov, nih.gov, researchgate.net
Mis-pairing Basis The imino tautomer forms a stable, T-A-like base pair with adenine, causing mis-incorporation. nih.gov, mun.ca, nih.gov

| Mutagenic Outcome | The ambiguous pairing potential leads to G:C to A:T transition mutations. | nih.gov, researchgate.net |

Table 2: List of Compound Names

Compound Name
This compound
Deoxycytidine triphosphate
Guanine
Adenine
Thymine (B56734)
N(4)-hydroxycytidine
N4-methoxydeoxycytidine 5'-triphosphate
N4-methyl-2'-deoxycytidine 5'-triphosphate

Context-Dependent Incorporation Efficiency in DNA Sequences

The efficiency with which this compound is incorporated into a growing DNA strand is not uniform; it is highly dependent on the nucleotide present on the template strand. Research on the closely related analog, N4-aminodeoxycytidine 5'-triphosphate, provides insight into this process. Studies using E. coli DNA polymerase I (Klenow fragment) have demonstrated that this cytosine analog can be incorporated efficiently as a substitute for deoxycytidine triphosphate (dCTP) when the template base is guanine. nih.gov However, it can also be incorporated, albeit with a lower efficiency, as a substitute for deoxythymidine triphosphate (dTTP) opposite a template adenine. nih.gov This dual-identity incorporation is a key factor in its mutagenic potential. The N4-aminocytosine residues, once incorporated into a template strand, are read by the polymerase as efficiently as standard cytosine, directing the incorporation of guanine opposite them. nih.gov

The following table summarizes the observed incorporation preferences for the analog N4-aminodeoxycytidine 5'-triphosphate, which informs our understanding of this compound's behavior.

Template BaseIncoming AnalogRelative Incorporation Efficiency
Guanine (G)N4-aminodeoxycytidine 5'-triphosphate (as dCTP substitute)High
Adenine (A)N4-aminodeoxycytidine 5'-triphosphate (as dTTP substitute)Low
This table illustrates the context-dependent incorporation efficiency of a cytosine analog catalyzed by E. coli DNA polymerase I (Klenow fragment), based on findings from studies on N4-aminodeoxycytidine 5'-triphosphate. nih.gov

Fidelity of DNA Replication in the Presence of this compound

Impact on Polymerase Proofreading Exonuclease Activity

Most high-fidelity replicative DNA polymerases possess a 3'-5' exonuclease activity that serves as a proofreading mechanism to remove incorrectly incorporated nucleotides. nih.govyoutube.com This process is crucial for correcting errors and maintaining genomic integrity. The efficiency of proofreading can be influenced by the nature of the mispair. Studies with related nucleotide analogs have shown that the proofreading machinery can recognize and excise these aberrant bases. For instance, it has been demonstrated that when an N4-aminocytosine analog is incorporated opposite an adenine, it can be excised as its monophosphate at a high frequency. nih.gov

Polymerase FeatureAction on Mispair (e.g., A•N4-hydroxydeoxycytidine)Outcome
Polymerase DomainIncorporates analog opposite template AdenineA•C mispair created
Exonuclease DomainRecognizes distortion from the mispairExcises the analog from the primer end
Proofreading EfficiencyVaries by polymerase typeIncomplete removal can lead to mutation fixation
This table outlines the interaction between a misincorporated this compound and the polymerase proofreading machinery.

Bypass by Translesion Synthesis (TLS) Polymerases

When a DNA lesion or a misincorporated nucleotide is not corrected by the polymerase's proofreading activity, it can lead to a stalled replication fork. nih.gov To overcome such obstacles and complete DNA synthesis, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). nih.gov This process involves specialized, low-fidelity TLS polymerases that can replicate across damaged DNA templates. nih.gov

The restart of a stalled replication fork often occurs downstream of the lesion by the primase-polymerase PrimPol, leaving a single-stranded DNA (ssDNA) gap containing the lesion. nih.govnih.gov TLS polymerases are then recruited to fill these gaps. nih.gov The recruitment is specific to the type of lesion; for example, Polκ is preferentially recruited to benzo[a]pyrene (B130552) diol epoxide (BPDE) adducts, while Polη is recruited to cisplatin (B142131) lesions. nih.govnih.gov This process is often mediated by the proliferating cell nuclear antigen (PCNA) and the REV1 protein, which can act as a scaffold, facilitating a switch between different polymerases. nih.gov An initial bypass polymerase inserts a nucleotide opposite the lesion, and another polymerase, often Polζ, extends the synthesis from this point. nih.gov Therefore, if a misincorporated N(4)-hydroxydeoxycytidine is not excised by proofreading and stalls the main replicative polymerase, a pathway involving PrimPol-dependent fork restart followed by TLS polymerase-mediated gap-filling would likely be activated to bypass the site, albeit with a higher risk of introducing a mutation.

Molecular Interactions with Rna Polymerase and Transcription Processes

RNA Polymerase Interaction and Substrate Promiscuity

The ability of N(4)-hydroxycytidine triphosphate (NHC-TP) to be utilized by RNA-dependent RNA polymerases (RdRp) stems from its close structural resemblance to the natural ribonucleoside cytidine (B196190). nih.gov This similarity allows it to enter the nucleotide addition cycle of the enzyme. However, the key to its mutagenic activity lies in its substrate promiscuity, which is a consequence of its unique chemical properties. nih.govnih.gov

The N4-hydroxy group of the base alters its tautomeric equilibrium. researchgate.net N(4)-hydroxycytidine (NHC) can exist in two tautomeric forms: an amino form that mimics cytidine and an imino form that mimics uridine (B1682114). nih.govresearchgate.netmdpi.com This dual identity allows it to form base pairs with either guanosine (B1672433) (G) or adenosine (B11128) (A) within the active site of the polymerase. researchgate.netnih.govacs.org

Amino Tautomer (Cytidine-like): In its amino form, NHC forms a stable Watson-Crick base pair with guanine (B1146940). nih.govacs.org

Imino Tautomer (Uridine-like): In its imino form, NHC can form a base pair with adenine (B156593). nih.govacs.org

This tautomerization is the fundamental reason for its promiscuity as a substrate for RNA polymerases. researchgate.netresearchgate.net The polymerase recognizes and accepts NHC-TP as if it were a natural cytidine or uridine triphosphate, depending on the tautomeric state it is in at the moment of selection and the template base it is pairing with. nih.govresearchgate.net Early studies demonstrated that N4-hydroxycytidine triphosphate is efficiently recognized by a range of DNA-dependent RNA polymerases from various organisms, highlighting its broad substrate viability. researchgate.net

Incorporation into RNA

The active 5'-triphosphate form of N(4)-hydroxycytidine is readily incorporated into nascent RNA strands by a variety of viral and cellular RNA polymerases. researchgate.netdrugbank.comresearchgate.net The promiscuous base-pairing capability allows it to be inserted opposite both guanine and adenine residues in the template strand. nih.govacs.org This incorporation has been observed in numerous viral systems, where the viral RNA-dependent RNA polymerase (RdRp) catalyzes the formation of the phosphodiester bond, integrating the analogue into the growing genome. mdpi.comresearchgate.netnih.gov

Studies have demonstrated that the mitochondrial DNA-dependent RNA polymerase (POLRMT) can also utilize NHC-TP as a substrate, incorporating it into nascent RNA chains. nih.gov The incorporation does not cause immediate chain termination, allowing for the synthesis of full-length, but mutated, RNA transcripts. nih.govnih.gov The efficiency of incorporation has been noted in early mutagenesis studies with various polymerases. researchgate.net

Below is a table summarizing various polymerases that have been shown to incorporate N(4)-hydroxycytidine or its analogues.

Polymerase TypeSpecific Enzyme/SourceFindingCitation
Viral RdRpSARS-CoV-2 RNA-dependent RNA polymeraseIncorporates NHC-TP, leading to mutations. nih.govnih.gov
Viral RdRpInfluenza Virus PolymeraseNHC shows broad-spectrum activity, implying incorporation. nih.gov
Viral RdRpVenezuelan Equine Encephalitis Virus (VEEV) PolymeraseNHC incorporation leads to a >10-fold increase in mutations. researchgate.net
CellularHuman Mitochondrial RNA Polymerase (POLRMT)Can use NHC-TP for incorporation into nascent RNA. nih.gov
BacterialMicrococcus luteus DNA-dependent RNA polymeraseEfficiently incorporates N4-hydroxycytidine triphosphate. researchgate.net
BacterialEscherichia coli Pol IIIncorporates N4-hydroxycytidine triphosphate into RNA or DNA. researchgate.net
PhagePhage Qβ, T2 PolymerasesIncorporate N4-hydroxycytidine triphosphate. researchgate.net

Impact on Transcriptional Fidelity and RNA Integrity

The incorporation of N(4)-hydroxycytidine triphosphate into an RNA strand has a profound impact on transcriptional fidelity, a mechanism known as lethal mutagenesis, particularly in the context of RNA viruses. nih.govnih.gov Once incorporated, the NHC residue in the newly synthesized RNA strand can then serve as a template during subsequent rounds of replication. researchgate.net Due to its tautomeric nature, the incorporated NHC can direct the insertion of either a guanine or an adenine, leading to a high frequency of G-to-A and C-to-U transition mutations in the progeny viral genomes. researchgate.netnih.gov This accumulation of mutations throughout the viral genome can lead to non-viable virions, a phenomenon termed "viral error catastrophe". drugbank.comresearchgate.net The antiviral activity of the compound has been directly correlated with the level of mutagenesis observed in virion RNA. nih.govresearchgate.netunc.edu

The impact on RNA integrity is more subtle than outright strand breakage. The introduction of NHC affects the local structural integrity of the RNA duplex. NMR analysis has revealed that while an NHC:G base pair resembles a canonical C:G Watson-Crick pair, the NHC:A pairing is less stable. nih.govacs.org For the NHC:A base pair, two different conformations were detected: one being a weakly hydrogen-bonded Watson-Crick pair with NHC in its imino form, and another where the adenine base is shifted. nih.govacs.org This introduction of unstable or mismatched pairs and the resulting variable influence on the neighboring duplex environment represent a compromise to the structural and informational integrity of the RNA molecule. nih.govacs.org

Consequences of N 4 Hydroxydeoxycytidine Triphosphate Incorporation on Genomic Stability

Mutagenic Potential and Spectrum Analysis

The mutagenic activity of N(4)-Hydroxydeoxycytidine is a direct result of its chemical structure. Following cellular uptake and metabolic conversion to its active triphosphate form, it becomes a substrate for DNA polymerases, setting the stage for genomic alterations.

The primary mechanism behind the mutagenicity of dNHC-TP is its ability to exist in tautomeric forms, which allows for ambiguous base pairing during DNA synthesis. nih.gov The N(4)-hydroxy group enables the molecule to interconvert between a cytidine-like form that pairs with guanine (B1146940) and a uridine-like imino tautomer that can pair with adenine (B156593). nih.govnih.gov This dual-pairing potential is the foundation for its ability to induce transition mutations.

Specifically, the induction of C:G to T:A transitions occurs via a two-step replication process:

Incorporation: During DNA replication, DNA polymerase can incorporate dNHC-TP opposite a guanine (G) on the template strand, as it mimics deoxycytidine triphosphate (dCTP).

Mispairing in Subsequent Replication: In the next round of replication, the newly synthesized strand now contains N(4)-Hydroxydeoxycytidine. When this strand serves as a template, the incorporated dNHC, existing in its imino tautomeric form, can be "read" as a thymidine (B127349) by the DNA polymerase. Consequently, the polymerase inserts an adenine (A) into the new complementary strand.

This sequence of events results in a G•C base pair being ultimately converted into an A•T base pair, a classic transition mutation. nih.gov While this is a primary outcome, the same tautomeric ambiguity means that dNHC-TP can also be incorporated opposite adenine (pairing like thymidine) and subsequently direct the incorporation of guanine (pairing like cytidine), leading to A:T to G:C transitions. nih.govnih.gov Studies in various systems have shown that N(4)-Hydroxydeoxycytidine and its derivatives primarily induce transition mutations. nih.govnatap.org

Table 1: Mutagenic Frequency of N(4)-Hydroxycytidine in Mammalian Cells

Data from a Hypoxanthine Phosphoribosyltransferase (HPRT) gene mutation assay in Chinese Hamster Ovary (CHO-K1) cells exposed to the ribonucleoside form (NHC), which is metabolized into the DNA-incorporable deoxyribonucleoside form.

CompoundConcentration (µM)Observed Mutation Frequency (per 10^6 cells)Fold Increase over Control
Control (Untreated)0~51.0
N(4)-Hydroxycytidine (NHC)1~20~4.0
N(4)-Hydroxycytidine (NHC)3~45~9.0
This table is based on data presented in studies analyzing host cell mutagenesis. nih.govnatap.org

The mutagenic effects of N(4)-Hydroxydeoxycytidine are intrinsically linked to the process of DNA replication. For the compound to be mutagenic to the host genome, its ribonucleoside form, N(4)-hydroxycytidine (NHC), must first be metabolized into a deoxyribonucleoside triphosphate. This conversion involves phosphorylation to a diphosphate (B83284), followed by the action of the enzyme ribonucleotide reductase to create the deoxyribonucleoside diphosphate, and a final phosphorylation to yield dNHC-TP. nih.govunc.edu

Once formed, dNHC-TP enters the cellular pool of deoxynucleoside triphosphates and competes with the canonical dNTPs for incorporation into newly synthesizing DNA strands by host DNA polymerases. nih.govnih.gov The incorporation itself is the initiating event of mutagenesis. Without DNA replication, the analog would not be integrated into the genome, and the potential for mutation would not be realized. Studies have shown that various DNA polymerases can utilize N(4)-modified deoxycytidine nucleotides as substrates, highlighting the universal nature of this mutagenic mechanism. nih.gov The processivity of the polymerase can be affected, but often synthesis continues, embedding the analog into the DNA backbone. nih.gov

Role in DNA Damage and Repair Pathways

The cell possesses sophisticated DNA repair systems to counteract the constant threat of DNA damage and replication errors. The incorporation of dNHC represents a direct challenge to these pathways, primarily the Mismatch Repair (MMR) system.

When dNHC is incorporated opposite guanine, it forms a dNHC•G base pair which is structurally similar to a canonical C•G pair and may evade immediate proofreading by the polymerase. However, after the next round of replication, a mismatch such as dNHC•A or G•T (if the original template G is now paired with T in a subsequent round) is created. These mismatches introduce distortions into the DNA helix that are recognized by the Mismatch Repair (MMR) system. nih.govresearchgate.net

In eukaryotes, the primary sensor for base-base mismatches is the MutSα heterodimer, which consists of the MSH2 and MSH6 proteins. nih.govnih.govaging-us.com This complex scans the DNA, identifies the structural distortion caused by the incorrect pairing, and binds to the mismatched site. nih.govnih.gov Following recognition, MutSα recruits the MutLα heterodimer (MLH1-PMS2), which in turn coordinates the excision of the DNA strand containing the error, allowing for correct synthesis by a DNA polymerase and ligation to restore the original sequence. researchgate.netnih.gov Studies in bacterial systems have shown that cells deficient in MMR genes are significantly more susceptible to mutations induced by N(4)-hydroxycytidine, confirming that the MMR pathway actively recognizes and processes the lesions caused by this analog. nih.gov While Base Excision Repair (BER) is another major repair pathway, it typically recognizes specific damaged bases like those that are oxidized or alkylated, and its role in directly removing an incorporated N(4)-Hydroxydeoxycytidine is less established than that of MMR. nih.govnih.gov

The presence of dNHC incorporation sites acts as a direct substrate for the MMR pathway. The efficiency of the MMR system is therefore a critical determinant of the ultimate mutagenic outcome. In a cell with a fully functional MMR system, many of the potential mutations are corrected before they can become permanent fixtures in the genome. The repair machinery recognizes the dNHC-containing mismatch and removes the segment from the newly synthesized strand, using the parental strand as a correct template. researchgate.netnih.gov

Therefore, the mutagenic potential of dNHC is inversely proportional to the efficiency of the MMR pathway. If the rate of dNHC incorporation is high, it could potentially saturate the MMR system, leading to an increase in the number of mutations that escape repair. There is currently limited evidence to suggest that dNHC actively inhibits repair enzymes or directly influences the choice between major repair pathways like MMR and BER. nih.govresearchgate.netresearchgate.net Instead, the nature of the lesion—a base-pair mismatch—dictates that MMR is the primary pathway of choice for its repair. nih.gov The consequence for the cell is a race between the fixation of the mutation through another round of DNA replication and its removal by the MMR machinery.

Table 2: Incorporation Efficiency of N(4)-Hydroxycytidine Triphosphate (NHC-TP) by Mitochondrial DNA Polymerase (POLRMT)

This table illustrates the relative efficiency with which POLRMT incorporates the ribonucleoside triphosphate analog (NHC-TP) compared to a reference compound (3'-dCTP) in a single nucleotide incorporation assay. A higher discrimination value (D*) indicates poorer incorporation efficiency relative to the reference.

Nucleotide AnalogTemplate BaseDiscrimination (D) vs. 3'-dCTPInterpretation
NHC-TP (acting as CTP)Guanine12.4 (Average of two experiments)POLRMT incorporates NHC-TP less efficiently than 3'-dCTP.
NHC-TP (acting as UTP)AdenineSignificantly higher D (data not shown)Incorporation as a uridine (B1682114) analog is even less efficient.
Data derived from quantitative analysis of nucleotide analog incorporation by human POLRMT. nih.gov

Broader Implications for Genomic Integrity and Cellular Processes

An elevated frequency of point mutations can inactivate tumor suppressor genes or activate oncogenes, contributing to carcinogenesis. Furthermore, the cellular stress caused by extensive DNA damage and an overwhelmed repair capacity can trigger more drastic cellular outcomes. escholarship.org While direct studies linking dNHC to such events are limited, it is known that high levels of DNA damage can lead to the formation of DNA double-strand breaks, which if improperly repaired can result in large-scale chromosomal aberrations, including deletions, duplications, and translocations. nih.gov

Chronic genomic instability can also trigger innate immune signaling. The mis-segregation of chromosomes during mitosis can lead to the formation of micronuclei, which are prone to rupture and spill DNA into the cytoplasm. nih.gov This cytosolic DNA can activate the cGAS-STING pathway, a sensor for misplaced DNA that initiates an inflammatory response. nih.govnih.gov While this response is typically antiviral and antitumor, its chronic activation can lead to deleterious inflammation and potentially alter cellular behavior in ways that could favor malignant progression. Therefore, the introduction of a potent mutagen like dNHC into cells carries the risk of initiating a cascade of events that destabilizes the genome and disrupts normal cellular processes.

Impact on Chromosomal Stability

The mutagenic nature of N(4)-Hydroxydeoxycytidine triphosphate has profound implications for chromosomal stability. The misincorporation of this analogue and its subsequent mispairing during DNA replication is a direct source of point mutations, primarily G:A and C:T transitions. nih.gov Beyond single nucleotide changes, the stress placed on the replication forks and the potential for double-strand breaks can lead to more gross chromosomal aberrations.

Chromosomal Breakage:

Clastogenic agents are substances that cause breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments. Chromosome breakage analysis is a method used to assess this type of genomic instability. ohsu.eduaruplab.comiu.edu In this assay, cells are treated with a suspected clastogen and then examined during metaphase for chromosomal abnormalities such as breaks, gaps, and radial formations. ohsu.edunih.gov While specific chromosomal breakage analysis data for dCTP(N4-OH) is not yet widely available in the public domain, the known genotoxicity of other nucleoside analogues suggests a high potential for such effects. nih.gov For instance, studies on cytostatic drugs have demonstrated their ability to induce DNA strand breaks and micronuclei formation in various cell lines. nih.gov

The formation of double-strand breaks (DSBs) following replication fork collapse is a primary mechanism through which dCTP(N4-OH) incorporation can lead to chromosomal rearrangements. These breaks can be improperly repaired, leading to deletions, insertions, and translocations, all of which can have severe consequences for cell viability and function.

Aneuploidy:

Aneuploidy, an abnormal number of chromosomes, is another potential consequence of dCTP(N4-OH) induced genomic instability. Errors in chromosome segregation during mitosis can be exacerbated by the presence of unrepaired DNA damage or persistent replication stress. While a direct link between dCTP(N4-OH) and aneuploidy requires further investigation, the general principle that genomic instability can drive aneuploidy is well-established.

Cellular Responses to Nucleotide Imbalances

Cells have evolved a sophisticated network of surveillance and repair mechanisms, collectively known as the DNA Damage Response (DDR), to counteract threats to genomic integrity. The incorporation of dCTP(N4-OH) into DNA triggers these pathways, initiating a complex series of events aimed at repairing the lesion and maintaining cellular viability.

DNA Repair Mechanisms:

The N4-hydroxycytidine lesion in DNA is a substrate for cellular repair machinery. One of the primary pathways expected to be involved in its removal is Base Excision Repair (BER) . BER is responsible for correcting small, non-helix-distorting base lesions. nih.govyoutube.comyoutube.com The process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. nih.govyoutube.comyoutube.com This AP site is then further processed by other enzymes, and the correct nucleotide is inserted by a DNA polymerase and sealed by a ligase. nih.govyoutube.comyoutube.com While specific glycosylases that act on N4-hydroxydeoxycytidine have not been definitively identified in all organisms, the general mechanism of BER is a likely first line of defense.

In addition to direct repair of the lesion, cells must also contend with the downstream consequences of its incorporation, such as the generation of reactive oxygen species (ROS) and oxidative DNA damage. oup.com This type of damage, which can include lesions like 8-oxoguanine, is also primarily repaired through the BER pathway. nih.gov

Cell Cycle Checkpoint Activation:

To prevent the propagation of damaged DNA, the cell cycle is arrested at specific checkpoints to allow time for repair. The presence of stalled replication forks and DNA damage, such as that caused by dCTP(N4-OH) incorporation, activates key sensor kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . nih.govnih.gov

ATR is primarily activated by the presence of ssDNA, which is generated at stalled replication forks. nih.govnih.gov

ATM is typically activated by double-strand breaks, which can arise from the collapse of these stalled forks. nih.govnih.gov

Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the effector kinases Chk1 and Chk2. This cascade ultimately results in cell cycle arrest, typically at the G1/S or G2/M transitions, preventing the cell from entering the next phase of the cycle with damaged DNA. youtube.com This provides a critical window for the DNA repair machinery to correct the lesions. If the damage is too extensive to be repaired, these checkpoint pathways can trigger apoptosis, or programmed cell death, to eliminate the compromised cell.

The table below outlines the key cellular responses to DNA damage induced by agents that cause replication stress and lesions, which are relevant to the consequences of dCTP(N4-OH) incorporation.

Cellular Response Key Proteins/Pathways Function Trigger
DNA Repair Base Excision Repair (BER)Removal of small, non-helix-distorting base lesions. nih.govyoutube.comN4-hydroxydeoxycytidine adducts, oxidative base damage. nih.govoup.com
Cell Cycle Arrest ATM/ATR, Chk1/Chk2Halting of cell cycle progression to allow for DNA repair. nih.govnih.govyoutube.comStalled replication forks, ssDNA, double-strand breaks. nih.govnih.govnih.gov
Apoptosis p53, caspasesProgrammed cell death to eliminate cells with irreparable damage.Extensive DNA damage, persistent checkpoint activation.

Future Directions and Research Opportunities

Elucidating Novel Enzymatic Interactions and Processing Pathways

A comprehensive understanding of how cellular machinery interacts with dNHC-TP is crucial for predicting its biological consequences and harnessing its potential. Future research should focus on a broader characterization of its interactions with various DNA polymerases and repair enzymes.

Initial studies have shown that dNHC-TP can be utilized by DNA polymerases. For example, research involving the large fragment of E. coli DNA polymerase I demonstrated that N(4)-aminodeoxycytidine triphosphate, a related analog, can be incorporated as a substitute for dCTP and, with lower efficiency, as a substitute for dTTP. nih.gov Similarly, studies with N(4)-methoxydeoxycytidine 5'-triphosphate (mo4dCTP) and E. coli DNA polymerase I revealed it is most readily used in place of dTTP, with barely detectable replacement of dCTP. nih.gov The efficiency of these incorporation events is influenced by the surrounding nucleotide sequence of the template DNA. nih.gov

Future investigations should systematically characterize the kinetic parameters (Km and kcat) of dNHC-TP incorporation by a wider array of DNA polymerases, including high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases from human and other organisms. nih.gov It is known that different polymerase families exhibit varying levels of tolerance for modified dNTPs. nih.govnih.gov For instance, Family B polymerases like Vent(exo-) have been shown to have broader substrate specificities for some dCTP analogs than others. nih.gov Understanding how the unique active site architecture of each polymerase accommodates or rejects dNHC-TP will be critical.

Furthermore, it is vital to determine how the cell's DNA repair machinery recognizes and processes N(4)-hydroxydeoxycytidine once it has been incorporated into the genome. Research on other damaged bases, such as 8-hydroxy-2′-deoxyguanosine, has shown that specific enzymes like MTH1, MTH2, and NUDT5 act to sanitize the nucleotide pool, preventing the incorporation of the damaged triphosphate. researchgate.net It remains to be elucidated whether similar mechanisms exist to hydrolyze dNHC-TP, or if mismatch repair and base excision repair pathways are activated to remove the N(4)-hydroxydeoxycytosine base from the DNA strand.

Enzyme Family/TypeOrganism/SourcePotential Interaction with dNHC-TP and Analogs
DNA Polymerase I (Klenow Fragment) Escherichia coliCan incorporate related analogs like N(4)-aminodeoxycytidine triphosphate and N(4)-methoxydeoxycytidine 5'-triphosphate, primarily opposite adenine (B156593) and less frequently opposite guanine (B1146940). nih.govnih.gov
Family A Polymerases (e.g., Taq) Thermus aquaticusKnown to incorporate various modified dNTPs, including N4-acylated deoxycytidine nucleotides, sometimes forming mispairs with adenine. nih.gov
Family B Polymerases (e.g., Vent, KOD) ArchaeaExhibit broad substrate tolerance for modified dNTPs, though some variants may be more restrictive than others. nih.gov
Human Y-Family Polymerases (e.g., hpol η) HumanSpecialized in bypassing DNA lesions; their efficiency and accuracy in incorporating dNHC-TP opposite template bases would provide insight into its mutagenic potential in human cells. nih.gov
Nucleotide Pool Sanitizing Enzymes (e.g., MTH1) HumanResearch is needed to determine if these enzymes can recognize and hydrolyze dNHC-TP, thereby preventing its incorporation into DNA. researchgate.net

Understanding Context-Dependent Mutagenicity in Complex Biological Systems

The mutagenicity of dNHC is rooted in its ability to exist in two tautomeric forms: an amino form that pairs with guanine (G) and an imino form that mimics thymine (B56734) and pairs with adenine (A). This dual-pairing potential is the primary driver of transition mutations. Early research on N(4)-hydroxycytidine ((oh)4Cyd) using T4 phage mutants demonstrated that it preferentially induces AT→GC transitions at a much higher frequency than GC→AT transitions. nih.gov This suggests that when the polymerase encounters an adenine in the template strand, it readily incorporates dNHC-TP (in its imino form), which then directs the insertion of a guanine in the subsequent round of replication.

However, the local sequence context can significantly influence the outcome. Studies with related analogs show that the nucleotide sequence of the template DNA affects the ease of misincorporation. nih.gov The stability of the dNHC:A base pair versus the dNHC:G base pair at the polymerase active site may be modulated by stacking interactions with neighboring bases and by the specific contacts made by the polymerase itself.

Future research must move beyond simple in vitro systems to explore this context-dependent mutagenicity in more complex biological environments, such as living cells. High-resolution sequencing techniques can be employed to define the mutational signature of dNHC with greater precision. nih.gov By exposing cells to dNHC and sequencing their genomes, it will be possible to identify specific sequence motifs (e.g., N[dNHC]G vs. T[dNHC]A) that are mutational "hotspots" or "coldspots." This data, when correlated with chromatin accessibility, replication timing, and transcriptional activity, will provide a comprehensive picture of how the broader cellular environment dictates the mutagenic fate of this compound. Such studies will be analogous to research on other base analogs like 5-chloro-2'-deoxycytidine (5CldC), which was found to induce CG→TA transitions predominantly in 5′-GC(Y)-3′ contexts (where Y is a pyrimidine). nih.gov

Template BaseIncoming NucleotideTautomeric Form of dNHCResulting Base PairConsequence After Next Replication Round
Guanine (G) dNHC-TPAminodNHC:GCorrectly replicated (GC → GC)
Adenine (A) dNHC-TPIminodNHC:AAT → GC Transition

Development of N(4)-Hydroxydeoxycytidine Triphosphate as a Tool for Synthetic Biology and Nucleic Acid Engineering

The unique properties of dNHC-TP make it a candidate for development as a specialized tool in synthetic biology and nucleic acid engineering. nih.govnih.gov Modified nucleoside triphosphates are foundational to many advanced biotechnologies, including the generation of nucleic acids with novel functions. rsc.orgfrontiersin.org

One promising application is in the field of directed evolution and SELEX (Systematic Evolution of Ligands by Exponential Enrichment). frontiersin.org By introducing dNHC-TP into the nucleotide mix during the PCR amplification steps of a SELEX experiment, random mutations can be intentionally introduced throughout the nucleic acid library. This controlled increase in genetic diversity could accelerate the discovery of aptamers (nucleic acid-based receptors) or DNAzymes (catalytic DNA) with enhanced or entirely new functions. frontiersin.orgmdpi.com The specific AT→GC mutational bias of dNHC could be exploited to guide the evolutionary trajectory toward sequences enriched in G-C content, which can offer greater thermal stability.

Furthermore, dNHC-TP could be used for site-specific modification of synthetic DNA. By engineering a DNA polymerase and a template sequence, one could precisely control the incorporation of dNHC at desired locations. The resulting modified oligonucleotide could be used as a probe to study DNA-protein interactions or to investigate DNA structure. The N(4)-hydroxy group is a reactive handle that could potentially be used for further chemical derivatization, allowing for the attachment of fluorophores, cross-linking agents, or other functional moieties. nih.gov This strategy would add dNHC-TP to the growing toolbox of modified triphosphates used for creating functionalized nucleic acids for applications in diagnostics and nanotechnology. nih.govnih.gov

Application AreaPrinciple of Use for dNHC-TPPotential Outcome
Directed Evolution (SELEX) Use as a mutagenic precursor during amplification to increase library diversity. frontiersin.orgFaster isolation of high-affinity aptamers and highly active DNAzymes.
Nucleic Acid Labeling Site-specific enzymatic incorporation into oligonucleotides.Creation of probes for studying DNA structure and interactions.
Synthetic Genetic Polymers Incorporation to create DNA with altered chemical and physical properties.Generation of novel biomaterials or information storage systems. nih.gov
Enzyme Mechanism Probes Use as a substrate analog to study the fidelity and catalytic mechanism of DNA polymerases. nih.govDeeper understanding of DNA replication and repair processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N(4)-Hydroxydeoxycytidine triphosphate for enzymatic incorporation into DNA?

  • Methodology :

  • Phosphoramidite Chemistry : Use cyanoethyl-protected phosphoramidite intermediates to introduce the N4-hydroxy modification. Activate the P(V)-N bond with tetrazole, followed by oxidation with iodine/water to form the triphosphate backbone .
  • Enzymatic Synthesis : Optimize reaction conditions (e.g., Mg<sup>2+</sup> concentration, pH) with DNA polymerases like Taq or Klenow fragment to incorporate modified dNTPs. Validate purity via reverse-phase HPLC (C18 column, 0.1 M TEAA buffer, acetonitrile gradient) .
    • Key References : Kuwahara et al. (2006) for polymerase compatibility ; Yang et al. (2022) for improved synthetic routes .

Q. How can researchers verify successful incorporation of this compound into DNA strands?

  • Methodology :

  • Electrochemical Assays : Use differential pulse voltammetry (DPV) with carbon electrodes to detect redox signals from the modified base. Compare peak potentials to unmodified controls .
  • Mass Spectrometry (MS) : Perform MALDI-TOF or ESI-MS on digested DNA fragments to confirm molecular weight shifts (+15.99 Da for hydroxylation) .
    • Key References : Horáková et al. (2011) for electrochemical validation ; Garbesi et al. (2022) for MS protocols .

Advanced Research Questions

Q. What kinetic parameters (e.g., Km, Vmax) influence the enzymatic incorporation efficiency of this compound?

  • Methodology :

  • Steady-State Kinetics : Perform primer-extension assays with varying dNTP concentrations. Calculate Km and kcat using Lineweaver-Burk plots. Note that N4-hydroxylation may reduce kcat by 10–50% compared to natural dCTP, depending on polymerase fidelity .
  • Competitive Incorporation : Compare incorporation rates against dATP or dGTP using fluorescently labeled primers (e.g., FAM-labeled templates) .
    • Key References : Kuwahara et al. (2006) for polymerase kinetic profiles ; Hollenstein (2013) for modified dNTP kinetics .

Q. How does the N4-hydroxy modification impact DNA-protein binding interactions in epigenetic or antiviral studies?

  • Methodology :

  • Electrophoretic Mobility Shift Assays (EMSAs) : Incubate modified DNA with proteins (e.g., transcription factors, viral polymerases). Resolve complexes on native PAGE and quantify binding affinity via densitometry .
  • Surface Plasmon Resonance (SPR) : Immobilize modified DNA on sensor chips and measure real-time binding kinetics with viral enzymes (e.g., SARS-CoV-2 nsp14). N4-hydroxylation may reduce binding by 20–30% due to steric hindrance .
    • Key References : Horáková et al. (2011) for DNA-protein interaction assays ; Gizzi et al. (2022) on nsp14 exonuclease activity .

Q. What analytical techniques are critical for characterizing the stability and conformation of N(4)-Hydroxydeoxycytidine-modified DNA?

  • Methodology :

  • Circular Dichroism (CD) : Analyze duplex stability by monitoring ellipticity changes at 245 nm (B-DNA) and 275 nm (Z-DNA). N4-hydroxylation may reduce melting temperature (Tm) by 3–5°C .
  • <sup>31</sup>P NMR : Detect phosphodiester backbone perturbations caused by the hydroxyl group. Peaks at −0.5 to −1.5 ppm indicate triphosphate integrity .
    • Key References : Cahová et al. (2008) for NMR protocols ; Yang et al. (2022) for CD analysis .

Q. How does this compound function as a chain-terminating agent in antiviral research?

  • Methodology :

  • In Vitro Transcription Assays : Use viral RNA polymerases (e.g., HCV NS5B) to incorporate the modified triphosphate. Confirm chain termination via gel electrophoresis (shorter products) .
  • Cellular Efficacy : Transfect cells with ddhCTP analogs and quantify viral load reduction (e.g., RT-qPCR for SARS-CoV-2). Note IC50 values may range from 5–20 µM .
    • Key References : Gizzi et al. (2022) on Viperin-generated ddhCTP ; Hocek et al. (2014) on antiviral nucleotide design .

Methodological Considerations Table

Parameter Impact of N4-Hydroxylation Optimal Conditions
Polymerase EfficiencyReduced kcat in high-fidelity enzymesUse low-fidelity polymerases (e.g., Taq)
DNA Duplex StabilityTm ↓ by 3–5°CIncrease Mg<sup>2+</sup> to 6–8 mM
Antiviral ActivityIC50 = 5–20 µMCombine with P2Y1 receptor blockers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.